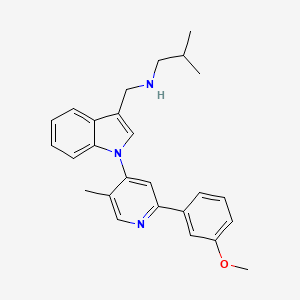
Wnk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These kinases are a family of serine/threonine protein kinases that play a crucial role in regulating ion transport across cell membranes, maintaining ion homeostasis, and regulating blood pressure . Wnk-IN-1 is particularly significant in the study of cardiovascular homeostasis and has potential therapeutic applications in treating hypertension and other related conditions .
Méthodes De Préparation
The synthesis of Wnk-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Wnk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
Wnk-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of WNK kinases in various biochemical pathways. In biology, this compound is used to investigate the regulation of ion transport and cellular volume homeostasis. In medicine, it has potential therapeutic applications in treating hypertension, stroke, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting WNK kinases .
Mécanisme D'action
Wnk-IN-1 exerts its effects by inhibiting the activity of WNK kinases. These kinases phosphorylate and activate downstream kinases such as oxidative stress-responsive kinase 1 (OSR1) and SPS1-related proline/alanine-rich kinase (SPAK). By inhibiting WNK kinases, this compound disrupts the phosphorylation and activation of these downstream kinases, thereby affecting the regulation of ion transport and cellular volume homeostasis . The molecular targets of this compound include the ATP binding site of WNK kinases, where it binds in a non-competitive manner .
Comparaison Avec Des Composés Similaires
Wnk-IN-1 is unique among WNK kinase inhibitors due to its ATP non-competitive inhibition mechanism. Similar compounds include quinoline compounds, halo-sulfones, cyclopropane-containing thiazoles, piperazine-containing compounds, and nitrophenol-derived compounds . These compounds also inhibit WNK kinases but may differ in their selectivity and potency. For example, quinoline-derived compounds have been shown to exhibit isoform-specific inhibition, being more potent toward WNK3 than WNK1 . This highlights the uniqueness of this compound in its broad-spectrum inhibition of WNK kinases.
Propriétés
Formule moléculaire |
C26H29N3O |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[[1-[2-(3-methoxyphenyl)-5-methylpyridin-4-yl]indol-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3 |
Clé InChI |
KRRYUYQXCUJXNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


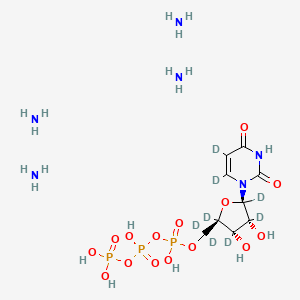
![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)
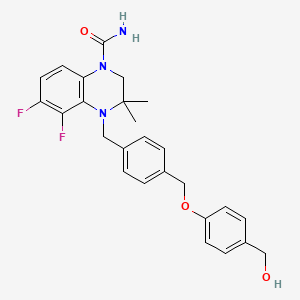

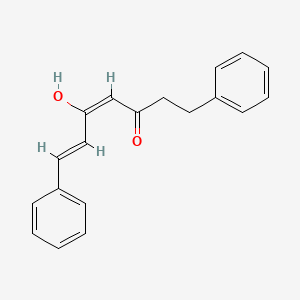
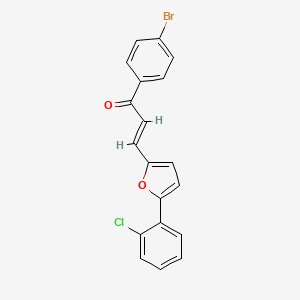
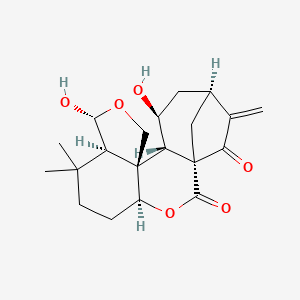
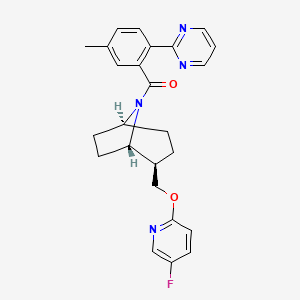


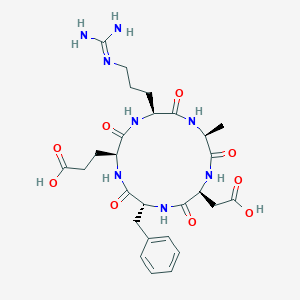
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)
